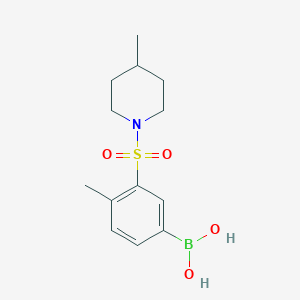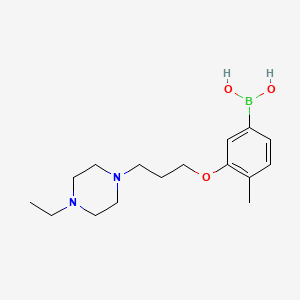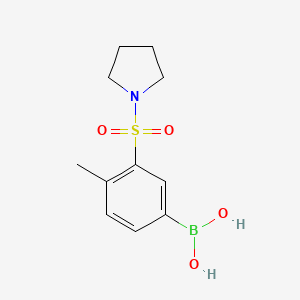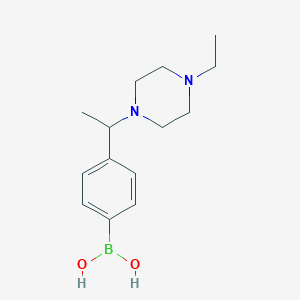
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Descripción general
Descripción
4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (4M3MPSPB) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a popular choice for researchers due to its stability, low toxicity, and ability to be easily synthesized. 4M3MPSPB has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Organic Chemistry and Catalysis
- Functional Derivatives of Boronic Acids : Boronic acids, including derivatives like (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in various chemical syntheses. They are instrumental in sensing, protein manipulation, therapeutics, biological labeling, and separation technologies. The introduction of additional functional groups, such as aminophosphonic acid, to boronic acids expands their application possibilities (Zhang et al., 2017).
- Boronic Acid Catalysis (BAC) : Boronic acids, including this compound, can catalyze various organic reactions. This includes the electrophilic activation of carboxylic acids and the formation of carbocation intermediates from alcohols, which can be utilized in selective Friedel-Crafts-type reactions (Hall, 2019).
Biochemical Applications
- Sensor Development : Derivatives of boronic acids are utilized in developing sensors, particularly for detecting various biological and chemical substances. For instance, they can be designed to detect saccharides due to their ability to form covalent bonds with hydroxy groups, which is important in glucose sensing technologies (Mu et al., 2012).
Material Science
- Organic Phosphorescent Materials : The cyclic esterification of aryl boronic acids, including derivatives like this compound, with dihydric alcohols, has been explored for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process significantly impacts the molecular packing structures and intermolecular interactions, influencing the optical properties of the materials (Zhang et al., 2018).
Mecanismo De Acción
Mode of Action
The mode of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves the carbon-boron bond of the boronic acid reacting with a carbon-halide bond (often a bromide or iodide) to form a new carbon-carbon bond. This reaction is a key step in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Propiedades
IUPAC Name |
[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMTNJPHWGBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















